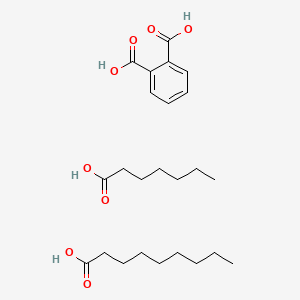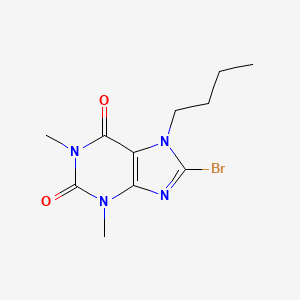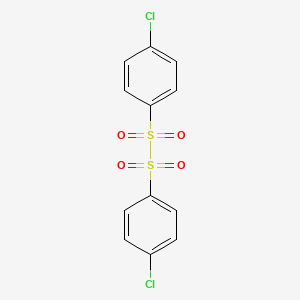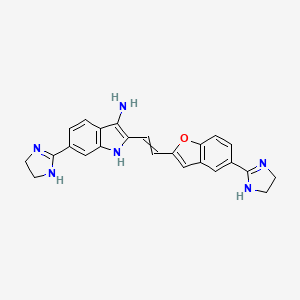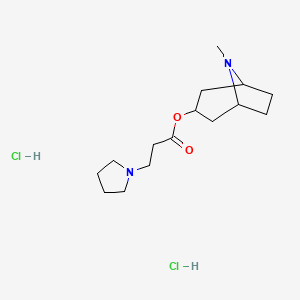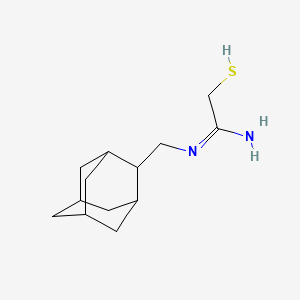
N-(2-Adamantylmethyl)-2-mercaptoethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Adamantylmethyl)-2-mercaptoethanimidamide: is a compound characterized by the presence of an adamantyl group attached to a mercaptoethanimidamide moiety The adamantyl group, derived from adamantane, is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Adamantylmethyl)-2-mercaptoethanimidamide typically involves multiple steps:
-
Formation of the Adamantylmethyl Intermediate: : The initial step involves the preparation of the 2-adamantylmethyl halide. This can be achieved by reacting adamantane with a halogenating agent such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
-
Nucleophilic Substitution: : The 2-adamantylmethyl halide is then subjected to nucleophilic substitution with thiourea to form the corresponding thiourea derivative.
-
Cyclization and Imidamide Formation: : The thiourea derivative undergoes cyclization under acidic or basic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反应分析
Types of Reactions
-
Oxidation: : N-(2-Adamantylmethyl)-2-mercaptoethanimidamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the imidamide group to an amine.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the mercapto group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles (amines, alcohols), often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-(2-Adamantylmethyl)-2-mercaptoethanimidamide is used as a building block for the synthesis of more complex molecules. Its rigid adamantyl structure provides steric hindrance, which can be advantageous in the design of catalysts and ligands for asymmetric synthesis.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. The adamantyl group is known to enhance the lipophilicity and metabolic stability of drug candidates, making it a valuable component in the design of new therapeutic agents.
Medicine
Medicinally, derivatives of this compound are explored for their antiviral, antibacterial, and anticancer properties. The unique structure of the compound allows it to interact with biological targets in a specific manner, potentially leading to the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and rigidity make it suitable for applications requiring durable and high-performance materials.
作用机制
The mechanism by which N-(2-Adamantylmethyl)-2-mercaptoethanimidamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The adamantyl group can enhance binding affinity and selectivity towards molecular targets, while the mercaptoethanimidamide moiety can participate in covalent bonding or redox reactions.
相似化合物的比较
Similar Compounds
- N-(1-Adamantylmethyl)-2-mercaptoethanimidamide
- N-(2-Adamantylmethyl)-2-mercaptoacetamide
- N-(2-Adamantylmethyl)-2-mercaptoethanamide
Uniqueness
N-(2-Adamantylmethyl)-2-mercaptoethanimidamide is unique due to the specific positioning of the adamantyl group and the mercaptoethanimidamide moiety. This configuration provides a distinct set of chemical and physical properties, such as enhanced stability, lipophilicity, and the ability to form specific interactions with biological targets. Compared to its analogs, this compound may offer improved performance in certain applications, such as drug design and material science.
属性
CAS 编号 |
69094-47-9 |
|---|---|
分子式 |
C13H22N2S |
分子量 |
238.39 g/mol |
IUPAC 名称 |
N'-(2-adamantylmethyl)-2-sulfanylethanimidamide |
InChI |
InChI=1S/C13H22N2S/c14-13(7-16)15-6-12-10-2-8-1-9(4-10)5-11(12)3-8/h8-12,16H,1-7H2,(H2,14,15) |
InChI 键 |
AMMVENNVNPXCAE-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)C3CN=C(CS)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







